molecular formula C14H19BrN4O B6700299 N-[1-(5-bromofuran-2-yl)ethyl]-2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine

N-[1-(5-bromofuran-2-yl)ethyl]-2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine

Cat. No.: B6700299
M. Wt: 339.23 g/mol
InChI Key: NWOROZPGALYDFD-UHFFFAOYSA-N
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Description

N-[1-(5-bromofuran-2-yl)ethyl]-2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine is a complex organic compound that features a unique combination of heterocyclic structures

Properties

IUPAC Name

N-[1-(5-bromofuran-2-yl)ethyl]-2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN4O/c1-3-13-17-14-7-4-10(8-19(14)18-13)16-9(2)11-5-6-12(15)20-11/h5-6,9-10,16H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOROZPGALYDFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2CC(CCC2=N1)NC(C)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-bromofuran-2-yl)ethyl]-2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of catalysts such as palladium and bases like potassium carbonate under inert atmospheres to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction times and improve scalability. The use of microwave-assisted synthesis can also be employed to enhance reaction rates and reduce energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-bromofuran-2-yl)ethyl]-2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in DMF (dimethylformamide).

Major Products

The major products formed from these reactions include various substituted derivatives that can be further functionalized for specific applications .

Scientific Research Applications

N-[1-(5-bromofuran-2-yl)ethyl]-2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(5-bromofuran-2-yl)ethyl]-2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Known for its cytotoxic activities against cancer cells.

    Indole Derivatives: Exhibits a wide range of biological activities, including antiviral and anticancer properties.

Uniqueness

N-[1-(5-bromofuran-2-yl)ethyl]-2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine is unique due to its combination of a bromofuran moiety with a triazolopyridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

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